molecular formula C23H18ClNO5S B2967963 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 923201-93-8

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2967963
CAS No.: 923201-93-8
M. Wt: 455.91
InChI Key: SRLISVHJBRXYTN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide is a synthetic small molecule belonging to a class of benzofuran derivatives investigated for their potential in therapeutic development. Compounds based on the benzofuran scaffold, particularly those featuring a chlorobenzoyl group, have been identified in scientific literature as having significant research value in the study of hyperproliferative disorders . The structural architecture of this molecule, which combines a benzofuran core with both benzoyl and sulfonamide substituents, is characteristic of molecules designed to interact with specific biological targets. The incorporation of the sulfonamide functional group is a common strategy in medicinal chemistry to modulate properties such as solubility and binding affinity, and to target enzymes like carbonic anhydrases . This compound is presented as a high-purity building block for chemical biology and drug discovery research. It is intended for in vitro studies to elucidate its mechanism of action, which may involve enzyme inhibition or modulation of cellular proliferation pathways. Researchers can utilize this compound to explore its potential effects on tumor cell proliferation and other biological processes . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-14-20-12-7-17(25-31(27,28)19-10-8-18(29-2)9-11-19)13-21(20)30-23(14)22(26)15-3-5-16(24)6-4-15/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLISVHJBRXYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzofuran or aromatic rings significantly influence melting points, solubility, and synthetic yields. Key comparisons include:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound (hypothetical) C23H17ClNO4S 4-methoxybenzenesulfonamide N/A N/A N/A
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide C24H18ClNO3 4-methylbenzamide N/A N/A
(1Z,2E)-2-(2-(4-Chlorobenzoyl)hydrazono)-N-(4-methoxyphenyl)propanehydrazonoyl chloride (14l) C17H15Cl2N3O2 4-methoxyphenyl hydrazono 190–192 76
N-(4-Methoxyphenyl)benzenesulfonamide C13H13NO3S 4-methoxybenzenesulfonamide Not reported Not reported
  • Impact of Sulfonamide vs.
  • Methoxy Group Effects : Compounds with 4-methoxyphenyl substituents (e.g., 14l ) exhibit moderate melting points (190–192°C), suggesting that the methoxy group balances hydrophobicity and polarity .

Bioactivity Considerations

While bioactivity data for the target compound are absent, related sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) are studied for their antimicrobial and anti-inflammatory properties . The 4-chlorobenzoyl group, common in antimicrobial agents (e.g., ’s amino acid derivatives), may synergize with the sulfonamide moiety to enhance biological activity .

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C19H18ClN1O4S
  • Molecular Weight : Approximately 393.83 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including protein kinases and other enzymes. The chlorobenzoyl group enhances binding affinity to these targets, potentially leading to various pharmacological effects. Preliminary studies suggest that this compound may act as an inhibitor for certain protein kinases, which are critical in cell signaling pathways involved in cancer progression and other diseases.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
Compound AK562 (leukemia)5Inhibits cell proliferation
Compound BA549 (lung cancer)16.4Inactivates AKT pathway
This compoundTBDTBDTBD

Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential. Studies have demonstrated that certain benzofuran derivatives selectively target cancerous cells while exhibiting minimal cytotoxicity towards healthy cells, suggesting a favorable therapeutic window.

Case Studies

  • In Vitro Studies : A study conducted on various benzofuran derivatives showed that modifications at specific positions significantly influenced their anticancer activity. For example, the introduction of halogen substituents was found to enhance cytotoxic effects against leukemia and lung cancer cell lines .
  • In Vivo Models : Animal studies involving murine models have indicated that compounds similar to this compound can significantly reduce tumor growth without adversely affecting body weight or organ size, indicating a good safety profile .

Research Findings

Recent literature emphasizes the importance of structure–activity relationships (SAR) in understanding the biological properties of benzofuran derivatives. Key findings include:

  • The position and type of substituents on the benzofuran core are critical determinants of biological activity.
  • The presence of functional groups such as sulfonamides enhances solubility and bioavailability, contributing to improved pharmacological profiles .

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